Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a cyclohexyloxymethyl substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
ethyl 2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H19NO3S/c1-2-16-13(15)11-9-18-12(14-11)8-17-10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
FYVGOTPYDPNAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)COC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of alkynols with elemental sulfur or EtOCS2K, which provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Industry: Used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological activities are likely due to its ability to form stable complexes with metal ions and its interaction with cellular components .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural differences and similarities between Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate and its analogs:
Key Observations :
- Lipophilicity : The cyclohexyloxymethyl group confers higher lipophilicity compared to hydroxymethyl () or methoxyphenyl () groups, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Reactivity : Hydroxymethyl () or benzyloxy groups () introduce sites for further functionalization, whereas the cyclohexyloxy group is less reactive.
Physicochemical Properties
- LogP : The cyclohexyloxymethyl group likely increases the logP value significantly compared to hydroxymethyl (predicted logP ~1.5 for vs. ~3.5–4.0 for the target compound).
- Solubility : Polar substituents (e.g., hydroxymethyl in ) enhance aqueous solubility, while aromatic () or aliphatic (target compound) groups reduce it.
- Stability : Boc-protected amines () or ester groups (common in all compounds) may hydrolyze under acidic/basic conditions, whereas the cyclohexyl ether linkage is relatively stable.
Biological Activity
Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is a compound of significant interest in the field of agrochemicals and pharmaceuticals. This article explores its biological activity, focusing on its fungicidal properties, potential therapeutic applications, and relevant research findings.
Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of approximately 253.32 g/mol. The compound is typically synthesized through various chemical processes, including one-pot reactions that enhance efficiency and yield .
Fungicidal Properties
One of the most notable biological activities of ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate is its effectiveness as a fungicide. Research indicates that this compound exhibits potent activity against a range of phytopathogenic fungi. It has been shown to inhibit fungal growth effectively, making it a promising candidate for crop protection applications.
Table 1: Fungicidal Activity Against Common Pathogens
The compound's mechanism of action involves disrupting fungal cell membrane integrity and inhibiting key metabolic pathways, which are crucial for fungal survival and reproduction .
Therapeutic Potential
In addition to its agricultural applications, ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate shows promise in medicinal chemistry. Thiazole derivatives have been linked to various pharmacological activities, including anti-inflammatory and antioxidant effects. For instance, related thiazole compounds have demonstrated xanthine oxidase inhibitory activity, which is beneficial for conditions such as gout and hyperuricemia .
Table 2: Comparative Xanthine Oxidase Inhibition
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate | TBD | Ongoing studies |
| Febuxostat | 0.5 | |
| Compound 5k | 8.1 |
Case Studies
Recent studies have focused on the synthesis and evaluation of ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate in various biological assays. For example:
- Study on Antioxidant Activity : A study assessed the antioxidant potential of thiazole derivatives, including ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate. The findings indicated moderate antioxidant activity, suggesting potential benefits in reducing oxidative stress-related diseases .
- Field Trials : Field trials conducted to evaluate the efficacy of this compound as a fungicide revealed significant reductions in disease incidence in crops treated with ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate compared to untreated controls. These trials underscore its practical application in agricultural settings .
Q & A
Q. What are the established synthetic routes for Ethyl 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate?
The synthesis typically involves coupling a cyclohexyloxy-containing precursor to a thiazole-4-carboxylate scaffold. For example, Enamine Ltd. catalogs this compound (EN300-37006858) as a building block, suggesting modular synthesis via nucleophilic substitution or esterification reactions under mild conditions . Related thiazole derivatives, such as Ethyl 2-amino-1,3-thiazole-4-carboxylate, are synthesized via cyclization of ethyl 2-bromoacetate with thiourea, which may inform analogous pathways .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : Proton and carbon NMR are essential for confirming substitution patterns and functional groups. For instance, in a related thiazole derivative (Compound 100), NMR peaks at δ 7.78 (s, 1H) and δ 4.08 (q, 2H) confirm the thiazole ring and ethyl ester group, respectively .
- X-ray Crystallography : Programs like SHELXL are widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Q. What are the common chemical modifications of this compound?
The thiazole ring and ester group are reactive sites. Examples include:
- Oxidation/Reduction : The thiazole sulfur can be oxidized to sulfoxides using or reduced to dihydrothiazoles with NaBH .
- Substitution : The cyclohexyloxy group can be replaced with other alkoxy or aryloxy moieties via nucleophilic displacement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for cyclohexyloxy coupling .
- Catalysts : Lewis acids like ZnCl may accelerate esterification or cyclization steps .
- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for completing cyclization without side reactions .
Q. How do structural analogs of this compound compare in biological activity?
Analogs with variations in the thiazole or cyclohexyloxy groups exhibit diverse activities:
- Anticancer Potential : Derivatives like N-(4,4-Difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide show cytotoxic effects via kinase inhibition .
- Antiviral Activity : Isoxazole and thiazole derivatives with similar substituents demonstrate inhibition of viral proteases . Structure-activity relationship (SAR) studies should prioritize substituent electronegativity and steric effects .
Q. How can contradictions in biological activity data be resolved?
- Assay Reproducibility : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .
- Metabolic Stability : Assess pharmacokinetic parameters (e.g., half-life in liver microsomes) to distinguish intrinsic activity from bioavailability limitations .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or viral polymerases, clarifying mechanistic discrepancies .
Q. What computational tools predict reactivity or synthetic feasibility?
- Retrosynthesis AI : Tools leveraging databases like Reaxys or Pistachio propose viable routes by analyzing reaction templates and precursor availability .
- DFT Calculations : Gaussian or ORCA can model transition states for key steps (e.g., ester hydrolysis), guiding experimental optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
